molecular formula C24H26N2O3 B4266852 {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol

{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol

Cat. No. B4266852
M. Wt: 390.5 g/mol
InChI Key: QAYUUORMOAQNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol, also known as DIPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIPPM has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (mAChR). It binds to a specific site on the receptor, causing a conformational change that enhances the binding of acetylcholine to the receptor. This results in increased signaling through the receptor, leading to the observed physiological effects.
Biochemical and Physiological Effects:
{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anticonvulsant activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol in lab experiments is its specificity for the M1 mAChR. This allows for the selective modulation of this receptor, without affecting other mAChR subtypes. However, one limitation of using {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol is its relatively low potency, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for the study of {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol. One area of research is the development of more potent analogs of {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol, which may have improved therapeutic efficacy. Another area of research is the investigation of the role of {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to explore the potential use of {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol as a pharmacological tool for the study of GPCRs.

Scientific Research Applications

{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, {1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol has been studied for its potential use as a pharmacological tool for the study of G protein-coupled receptors (GPCRs).

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-17-22(18(2)29-25-17)23(27)26-15-13-21(14-16-26)24(28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21,28H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYUUORMOAQNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-1,2-oxazol-4-yl){4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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